CK7
Overview
Description
It is specifically expressed in the simple epithelia lining the cavities of internal organs and in gland ducts and blood vessels . This protein plays a crucial role in the structural integrity and function of epithelial cells.
Scientific Research Applications
Cytokeratin 7 is widely used in scientific research, particularly in pathology and oncology. It serves as a biomarker for various types of epithelial tumors, including adenocarcinomas of the lung, breast, thyroid, endometrium, cervix, ovary, salivary gland, and upper gastrointestinal tract . It is also used to distinguish between different types of carcinomas, such as ovarian and transitional cell carcinomas from colonic and prostate cancers . Additionally, cytokeratin 7 is used in the diagnosis of chromophobe renal cell carcinoma and for the exclusion of mimics .
Future Directions
Mechanism of Action
Target of Action
The primary targets of [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine are Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2) . These proteins play a crucial role in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
It is known to interact with its targets, cyclin-a2 and cdk2 . The interaction likely alters the function of these proteins, leading to changes in cell cycle progression .
Biochemical Pathways
cell cycle regulation pathway . By interacting with Cyclin-A2 and CDK2, it may influence the progression of the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
Therefore, its bioavailability and how these properties might impact its action are currently unknown .
Result of Action
Given its targets, it is likely to affect cell cycle progression, potentially leading to cell cycle arrest . This could have implications for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its action .
Biochemical Analysis
Biochemical Properties
[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-A2 and cyclin-dependent kinase 2, which are crucial for cell cycle regulation . The compound’s interaction with these proteins suggests that it may influence cell division and proliferation. Additionally, the nitro group in the compound can undergo reduction reactions, potentially leading to the formation of reactive intermediates that can interact with other cellular components.
Cellular Effects
The effects of [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cyclin-dependent kinase 2 can lead to alterations in cell cycle progression, potentially causing cell cycle arrest or apoptosis in certain cell types . Furthermore, the compound’s ability to generate reactive intermediates may result in oxidative stress, affecting cellular metabolism and leading to changes in gene expression.
Molecular Mechanism
At the molecular level, [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine exerts its effects through several mechanisms. The compound binds to cyclin-A2 and cyclin-dependent kinase 2, inhibiting their activity and disrupting the cell cycle . Additionally, the nitro group can be reduced to form reactive intermediates that can covalently modify proteins, DNA, and other biomolecules, leading to changes in their function. These interactions can result in enzyme inhibition or activation and alterations in gene expression, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including prolonged cell cycle arrest and increased oxidative stress.
Dosage Effects in Animal Models
The effects of [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can lead to adverse effects, including tissue damage and organ toxicity, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its overall activity and toxicity, as different metabolites may have distinct biological effects.
Transport and Distribution
The transport and distribution of [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, the compound can localize to various cellular compartments, where it can exert its effects. The distribution of the compound can also influence its accumulation in certain tissues, potentially leading to tissue-specific effects.
Subcellular Localization
The subcellular localization of [4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]- (3-nitro-phenyl)-amine is important for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Cytokeratin 7 is naturally synthesized in the body and is not typically produced through synthetic routes or industrial production methods. It is expressed in various epithelial tissues during differentiation .
Chemical Reactions Analysis
Cytokeratin 7, being a protein, does not undergo typical chemical reactions like small organic molecules. Instead, it participates in biological processes such as keratinization and cornification . It can be detected and analyzed using immunohistochemistry, where antibodies specific to cytokeratin 7 bind to the protein, allowing for visualization under a microscope .
Comparison with Similar Compounds
Cytokeratin 7 is part of the keratin family, which includes other type II keratins such as keratin 8 and keratin 18 . These proteins share similar structural and functional properties but differ in their expression patterns and specific roles in epithelial tissues. For example, keratin 8 and keratin 18 are more widely expressed in simple, pseudostratified, and ductal epithelia compared to cytokeratin 7 . Other similar compounds include cytokeratin 20, which is often used in conjunction with cytokeratin 7 to differentiate between various types of carcinomas .
Properties
IUPAC Name |
4-methyl-5-[2-(3-nitroanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2S/c1-8-12(23-13(15)17-8)11-5-6-16-14(19-11)18-9-3-2-4-10(7-9)20(21)22/h2-7H,1H3,(H2,15,17)(H,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTKVFHLKPDNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332265 | |
Record name | Cdk2/9 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507487-89-0 | |
Record name | 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507487890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cdk2/9 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-AMINO-4-METHYL-5-THIAZOLYL)-N-(3-NITROPHENYL)-2-PYRIMIDINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9NBR9W3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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